molecular formula C12H13BrN2O2S B1405267 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034157-56-5

4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1405267
CAS RN: 2034157-56-5
M. Wt: 329.21 g/mol
InChI Key: JMDCSPJMHOBQGO-UHFFFAOYSA-N
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Description

The compound “4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-imine core, which is a type of heterocyclic compound. This core is substituted with a prop-2-yn-1-yl group and two methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The prop-2-yn-1-yl group could potentially undergo addition reactions, while the imine group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential in medicinal chemistry due to its structural similarity to benzothiazole derivatives, which are known for their bioactive properties. It may serve as a pharmacophore in the design of new drugs with anti-inflammatory and analgesic activities, comparable to compounds like indomethacin and celecoxib . Its molecular framework could be explored for the development of novel therapeutic agents targeting various diseases.

Agriculture

In the agricultural sector, the benzothiazole core of the compound is of interest due to its antibacterial properties. Derivatives of benzothiazole have been synthesized and shown moderate to good activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing plant protection agents to combat bacterial infections.

Material Science

The compound’s potential in material science lies in its ability to form liquid crystalline materials, which are useful in nonlinear optical applications. The propargyl group in its structure could facilitate the synthesis of discotic liquid crystals, which have applications in electronic displays and photovoltaic devices .

Environmental Science

Environmental science could benefit from the compound’s structural features, which may allow it to interact with various environmental contaminants. Its benzothiazole moiety could be functionalized to create sensors or absorbents for the detection and removal of pollutants from water and soil .

Analytical Chemistry

In analytical chemistry, the compound could be used as a reagent or a building block for the synthesis of more complex molecules. Its unique structure might be suitable for the development of novel analytical methods, such as chromatographic techniques or mass spectrometry, to detect and quantify various substances .

Biochemistry

The benzothiazole unit of the compound is structurally similar to molecules that exhibit acetylcholinesterase inhibitory activity. This suggests potential applications in studying enzyme inhibition and designing inhibitors that could be used to treat diseases like Alzheimer’s .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties .

properties

IUPAC Name

4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.BrH/c1-4-7-14-10-8(15-2)5-6-9(16-3)11(10)17-12(14)13;/h1,5-6,13H,7H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDCSPJMHOBQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N)N2CC#C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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